molecular formula C17H15FN2S B12867468 2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole

2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole

Cat. No.: B12867468
M. Wt: 298.4 g/mol
InChI Key: ZVOYKVQQGUWBPI-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Mechanism of Action

Comparison with Similar Compounds

2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole can be compared with other thiazole derivatives such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.

Biological Activity

2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

  • Common Name : this compound
  • CAS Number : 887267-13-2
  • Molecular Formula : C17H15FN2S
  • Molecular Weight : 298.4 g/mol

Synthesis

The synthesis of thiazole derivatives typically involves the reaction of appropriate amines with carbonyl compounds in the presence of sulfur sources. The specific synthetic pathway for this compound has not been extensively detailed in the literature but follows established methods for thiazole formation.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

A study demonstrated that related thiazoles exhibited minimum inhibitory concentrations (MICs) as low as 2 µg/mL against resistant strains, suggesting that modifications in the thiazole structure can enhance antibacterial activity .

CompoundTarget PathogenMIC (µg/mL)
This compoundMRSA2
Related Thiazole DerivativeE. faecium2

Anticancer Activity

In vitro studies have also highlighted the anticancer potential of thiazole derivatives. For example, certain thiazoles have been tested against cancer cell lines such as Caco-2 (colon cancer) and A549 (lung cancer). The results indicated a dose-dependent decrease in cell viability, with some compounds achieving over 50% reduction at specific concentrations.

The introduction of electron-withdrawing groups has been shown to enhance anticancer activity by improving the compound's interaction with cellular targets .

CompoundCell LineViability Reduction (%) at 10 µM
This compoundCaco-239.8
Related Thiazole DerivativeA54955.4

The mechanisms underlying the biological activities of thiazoles can vary:

  • Antimicrobial Action : Thiazoles may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways.
  • Anticancer Mechanism : They may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation or modulation of signaling pathways like MAPK/ERK.

Case Studies

  • Antibacterial Efficacy : A series of aminothiazole derivatives were synthesized and tested for their antibacterial properties. The study found that structural modifications significantly influenced their efficacy against resistant strains .
  • Anticancer Evaluation : Another investigation focused on the anticancer properties of thiazoles against various cell lines. The study reported that specific substitutions on the thiazole ring enhanced activity against colon cancer cells while showing less effect on lung cancer cells .

Properties

Molecular Formula

C17H15FN2S

Molecular Weight

298.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-4-(3-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C17H15FN2S/c1-11-6-12(2)8-15(7-11)19-17-20-16(10-21-17)13-4-3-5-14(18)9-13/h3-10H,1-2H3,(H,19,20)

InChI Key

ZVOYKVQQGUWBPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)F)C

Origin of Product

United States

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